molecular formula C20H20N2O7S B2507551 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034356-54-0

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B2507551
CAS RN: 2034356-54-0
M. Wt: 432.45
InChI Key: KQXGFDCPIQUGFJ-UHFFFAOYSA-N
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Description

The compound "N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a benzenesulfonamide moiety is a common feature in many biologically active compounds, as seen in the synthesis of various derivatives with potential antidiabetic, antibacterial, and enzyme inhibition properties . The dihydrobenzo[b][1,4]dioxin moiety is a bicyclic system that can be involved in binding interactions with biological targets . The compound also contains a 2,5-dioxopyrrolidin-1-yl group, which is a reactive moiety that can participate in further chemical transformations .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of amines with sulfonyl chlorides or through N-alkylation strategies . For example, the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety starts with the reaction of an amine with a sulfonyl chloride, followed by alkylation with alkyl or aralkyl halides . The synthesis of the compound would likely follow a similar pathway, with specific reagents and conditions tailored to introduce the dihydrobenzo[b][1,4]dioxin and dioxopyrrolidinyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques provide information on the functional groups present, the connectivity of atoms, and the three-dimensional arrangement of the molecule. For instance, X-ray diffraction studies have been used to determine the crystal structure of a related compound, revealing the presence of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including further N-alkylation, aminohydroxylation, and reactions with electrophiles or nucleophiles depending on the substituents present . The reactivity of the dioxopyrrolidinyl group in the compound of interest may allow for additional transformations, potentially leading to the formation of cyclic structures such as pyrrolobenzothiadiazepines . The presence of the hydroxyethyl group may also provide a site for chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetic profile. The benzenesulfonamide core is known to confer good water solubility, which is beneficial for biological applications . The presence of chlorinated or other electron-withdrawing groups can affect the acidity of the sulfonamide NH, potentially impacting the binding affinity to biological targets .

Scientific Research Applications

Antimicrobial Activity and Carbonic Anhydrase Inhibition Benzenesulfonamide derivatives have been investigated for their antimicrobial activities and potential as carbonic anhydrase inhibitors. These compounds exhibit interesting cytotoxic activities and strongly inhibit both human cytosolic isoforms of carbonic anhydrase I and II. Such findings are crucial for further studies on anti-tumor activities and understanding the therapeutic potential of these sulfonamides in treating various diseases, including cancer (Gul et al., 2016).

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c23-16(13-1-6-17-18(11-13)29-10-9-28-17)12-21-30(26,27)15-4-2-14(3-5-15)22-19(24)7-8-20(22)25/h1-6,11,16,21,23H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGFDCPIQUGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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